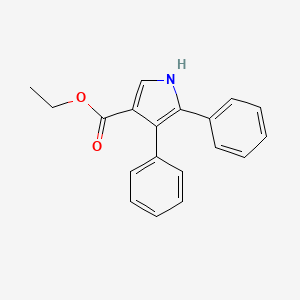![molecular formula C23H21FN4S B1640592 4-[5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl]-N-[(1S)-1-phenylethyl]-2-pyridinamine](/img/structure/B1640592.png)
4-[5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl]-N-[(1S)-1-phenylethyl]-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Inhibidor III de p38 MAPK es un compuesto de metilsulfanilimidazol que se dirige específicamente a la proteína quinasa activada por mitógeno p38 (MAPK). Inhibe la p38 MAPK con una concentración inhibitoria media in vitro (IC50) de 0,90 µM . Este compuesto es permeable a las células y tiene efectos potentes sobre la liberación de citocinas.
Métodos De Preparación
Rutas sintéticas:
La ruta sintética para (S)-Inhibidor III de p38 MAPK implica los siguientes pasos:
Formación de imidazol: Comience con 4-fluorofenil-2-(metiltio)-1H-imidazol-4-carbonitrilo como precursor. Reaccione con (1S)-1-feniletilamina para formar el anillo de imidazol.
Sustitución: Introduzca el átomo de flúor haciendo reaccionar el intermedio de imidazol con un agente fluorante adecuado.
Adición del grupo metilsulfanilo: Agregue el grupo metilsulfanilo al anillo de imidazol.
Purificación: Purifique el compuesto para obtener (S)-Inhibidor III de p38 MAPK.
Producción industrial:
Los métodos de producción a escala industrial pueden implicar modificaciones de la ruta sintética, optimización de las condiciones de reacción y procesos de purificación a gran escala.
Análisis De Reacciones Químicas
(S)-Inhibidor III de p38 MAPK se somete a varias reacciones químicas:
Oxidación: Puede ser susceptible a la oxidación bajo ciertas condiciones.
Sustitución: El anillo de imidazol puede sufrir reacciones de sustitución.
Reducción: Puede producirse la reducción de grupos funcionales.
Los reactivos comunes incluyen agentes fluorantes, agentes reductores y nucleófilos. Los productos principales formados dependen de las condiciones de reacción específicas.
Aplicaciones Científicas De Investigación
(S)-Inhibidor III de p38 MAPK encuentra aplicaciones en:
Química: Se utiliza como compuesto herramienta para estudiar las vías de señalización de la p38 MAPK.
Biología: Se ha investigado por sus efectos sobre la liberación de citocinas y las respuestas celulares.
Medicina: Potenciales aplicaciones terapéuticas en enfermedades inflamatorias.
Industria: Puede servir como un compuesto principal para el desarrollo de fármacos.
Mecanismo De Acción
El compuesto inhibe la p38 MAPK, un regulador clave de las respuestas al estrés celular. Interfiere con las vías de señalización posteriores, afectando la producción de citocinas y las respuestas inmunitarias. Los objetivos moleculares incluyen las isoformas p38α y p38β.
Comparación Con Compuestos Similares
(S)-Inhibidor III de p38 MAPK destaca por su objetivo específico de la p38 MAPK. Los compuestos similares incluyen otros inhibidores de la p38 como SB203580 y VX-745.
Recuerde que esta información se basa en la literatura publicada, y las aplicaciones específicas pueden variar. Si tiene más preguntas o necesita información adicional, no dude en preguntar
!Image
Propiedades
Fórmula molecular |
C23H21FN4S |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine |
InChI |
InChI=1S/C23H21FN4S/c1-15(16-6-4-3-5-7-16)26-20-14-18(12-13-25-20)22-21(27-23(28-22)29-2)17-8-10-19(24)11-9-17/h3-15H,1-2H3,(H,25,26)(H,27,28)/t15-/m0/s1 |
Clave InChI |
VXPWQNBKEIVYIS-HNNXBMFYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F |
SMILES canónico |
CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


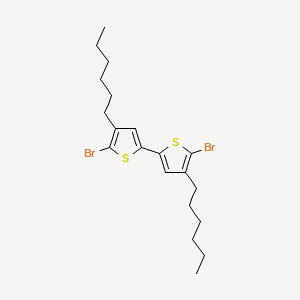




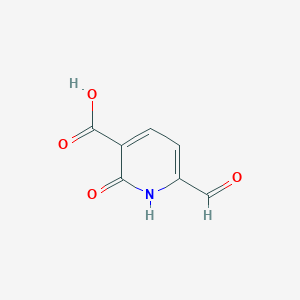
![[(2S)-4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl]methanamine](/img/structure/B1640536.png)
![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B1640537.png)
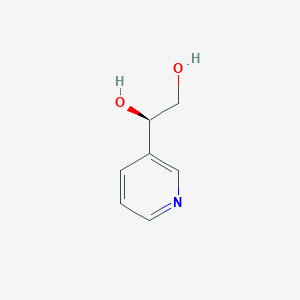
![(4S)-4-Amino-5-[[(2S)-1-[[(2S,3R)-1-[(2S,4R)-2-[[(2S)-1-[[(2S)-4-amino-1-[(2S,4R)-2-(carboxymethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1640540.png)
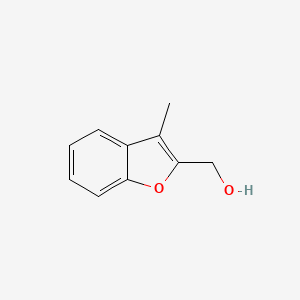
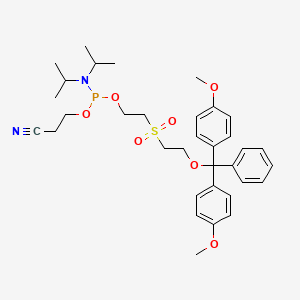
![(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1640555.png)
